Nitrofluorfen
Description
Contextualization within Diphenyl Ether Herbicides
Diphenyl ether herbicides are a major class of chemicals used in agriculture for controlling a wide range of weeds. marketresearchintellect.comfrontiersin.org They are known for their effectiveness as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a mechanism that disrupts chlorophyll (B73375) synthesis in susceptible plants, leading to cell membrane damage and plant death. marketresearchintellect.commdpi.comwikipedia.org
The development of chemical herbicides was a pivotal advancement in 20th-century agriculture. Early discoveries in the 1940s, such as synthetic auxins like 2,4-D, marked the beginning of modern weed management. wikipedia.org Over the following decades, research led to the discovery of numerous herbicide classes with different modes of action.
Diphenyl ether herbicides emerged as a significant group for broad-spectrum weed control. dataintelo.com The initial discovery and development of these compounds took place as part of a broader effort to find more effective and selective herbicides. wikipedia.org Aclonifen, a related diphenyl ether herbicide, was developed in the 1980s. wikipedia.org The widespread use of diphenyl ethers grew due to their efficacy in managing weeds that compete with crops for essential resources like nutrients, water, and sunlight. dataintelo.com Ongoing research focuses on enhancing formulations, developing new active ingredients to combat herbicide resistance, and improving environmental safety. marketresearchintellect.com
Nitrofluorfen shares a core chemical structure with other diphenyl ether herbicides, which consists of two phenyl rings linked by an ether bond. accustandard.com However, variations in the chemical groups attached to these rings differentiate their herbicidal properties and activity.
Table 1: Comparison of this compound and Related Diphenyl Ether Herbicides
| Compound | Chemical Formula | Key Structural Differences from this compound |
|---|---|---|
| This compound | C13H7ClF3NO3 | - |
| Fomesafen (B1673529) | C15H10ClF3N2O6S | Contains a methanesulfonyl-nitrobenzamide group instead of a nitro group on one ring. |
| Acifluorfen (B165780) | C14H7ClF3NO5 | Contains a carboxylic acid group on the nitro-substituted ring. |
| Nitrofen (B51676) | C12H7Cl2NO3 | Lacks the trifluoromethyl (-CF3) group present on this compound. |
Scope and Significance of this compound in Agricultural and Environmental Research
This compound's significance in research stems from its role as a representative diphenyl ether herbicide, which allows for the study of this entire class of compounds. In agricultural research, studies involving this compound help to elucidate the precise mechanisms of PPO inhibition and the factors that influence herbicidal efficacy. wikipedia.orgaensiweb.com Research has examined its effects on plant physiology, such as its ability to inhibit electron flow and energy transfer within chloroplasts and to stimulate the production of superoxide (B77818) through the electron transport system. nih.gov The metabolism of this compound in various plant species has also been a subject of investigation. acs.org
From an environmental perspective, this compound is studied to understand the fate and impact of diphenyl ether herbicides in soil and water systems. Research has shown that it can be formed as a photoproduct from the degradation of other herbicides like Acifluorfen, which is significant for assessing the environmental impact of the parent compound. ebi.ac.uknih.gov The persistence and potential for mobility of these herbicides are critical areas of environmental research, as residues can affect subsequent crops and non-target organisms. frontiersin.orgmdpi.com
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-(4-nitrophenoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO3/c14-11-7-8(13(15,16)17)1-6-12(11)21-10-4-2-9(3-5-10)18(19)20/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGSVBWJVIXBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042205 | |
| Record name | Nitrofluorofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42874-01-1 | |
| Record name | Nitrofluorfen | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42874-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrofluorfen [ANSI] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042874011 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrofluorofen | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITROFLUOROFEN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y97DI21M86 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Action of Nitrofluorfen at the Molecular and Cellular Level
Photosystem Inhibition Dynamics
Nitrofluorfen significantly disrupts the normal functioning of photosystems within the chloroplasts, leading to a cascade of events that ultimately result in cell death.
This compound is recognized as an inhibitor of the photosynthetic electron transport chain. wikipedia.orgoup.com Specifically, it impedes the flow of electrons between the two photosystems. oup.com Research indicates that the site of inhibition for diphenyl ethers like this compound is located in the plastoquinone-cytochrome f region of the electron transport chain. oup.com This disruption hinders the normal transfer of electrons from water to NADP+. aensiweb.com While it has little effect on Photosystem II (PSII) activity (H2O to DMQox + DBMIB) or Photosystem I (PSI) activity (DADH2 to MV) individually, its impact on the interconnecting chain is significant. oup.com
Diphenyl ether herbicides, including this compound, are known to inhibit the Ferredoxin-NADP+ Reductase (FNR) step of the electron transport chain. wikipedia.orgaensiweb.comamazonaws.com This enzyme is critical for the final step in the linear electron transport chain, catalyzing the reduction of NADP+ to NADPH, which is a vital reducing agent for the Calvin cycle. wikipedia.org By inhibiting the transfer of electrons from ferredoxin (Fdx) to NADP+, this compound effectively halts the production of NADPH. wikipedia.orgaensiweb.comamazonaws.com
Furthermore, there is evidence to suggest that this compound can bind to the coupling factor (ATP synthase). nih.govresearchgate.net This interaction is thought to be a significant feature that enables the primary herbicidal effect. nih.gov Conditions that lead to the removal of the coupling factor have been shown to reduce the stimulation of superoxide (B77818) production by this compound, further implicating the coupling factor as a binding site. nih.govresearchgate.net
A major consequence of the inhibition of the electron transport chain by this compound is the generation of reactive oxygen species (ROS). wikipedia.orgaensiweb.com By blocking the normal electron flow to NADP+, electrons are instead diverted and react with molecular oxygen, leading to the formation of superoxide radicals (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (·OH). wikipedia.orgaensiweb.comnih.gov This process is often referred to as redox cycling. nih.gov
The p-nitro substituent of this compound is specifically involved in stimulating the production of superoxide from a functional electron transport system. nih.govresearchgate.net The accumulation of these highly reactive oxygen species overwhelms the plant's natural antioxidant defense systems, leading to extensive oxidative stress. wikipedia.orgaensiweb.com This oxidative damage manifests as lipid peroxidation, membrane disruption, and ultimately, cell death. google.com
Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition and its Consequences
In addition to its effects on photosynthesis, this compound is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO). researchgate.netgoogle.comresearchgate.net This enzyme plays a crucial role in the biosynthesis of essential molecules within the plant.
Protoporphyrinogen IX oxidase catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, which is the final common step in the biosynthetic pathways of both chlorophyll (B73375) and heme. google.comresearchgate.netgoogle.com By inhibiting PPO, this compound blocks the synthesis of protoporphyrin IX, a direct precursor to chlorophyll. tandfonline.com This disruption in the chlorophyll biosynthetic pathway is a key aspect of its herbicidal activity. tandfonline.comnih.gov The inhibition leads to an accumulation of the substrate, protoporphyrinogen IX. researchgate.netgoogle.com This accumulated protoporphyrinogen IX can then move from the chloroplast to the cytoplasm, where it is oxidized, leading to the formation of photodynamic compounds that, in the presence of light, generate ROS and cause cellular damage. researchgate.net
The accumulation of protoporphyrinogen IX and the subsequent light-dependent generation of ROS cause severe damage to cellular structures, particularly membranes. google.com This leads to a rapid increase in cell membrane permeability, a phenomenon that can be measured by the leakage of electrolytes. cdnsciencepub.combac-lac.gc.ca The loss of membrane integrity is a critical step in the phytotoxic action of this compound. researchgate.net Ultrastructural studies have revealed that this damage includes the disruption of chloroplasts and other cellular organelles, which precedes the visible symptoms of wilting and necrosis. cdnsciencepub.comresearchgate.net The alteration of membrane permeability is a direct consequence of lipid peroxidation initiated by the ROS, leading to a loss of cellular compartmentalization and eventual cell death. google.commdpi.comnih.gov
Research Findings on this compound's Mechanism of Action
| Mechanism Component | Specific Target/Process | Observed Effect | Consequence | Supporting Evidence |
| Photosystem Inhibition | Electron Transport Chain (Plastoquinone-Cytochrome f region) | Inhibition of electron flow between Photosystem II and Photosystem I. | Reduced efficiency of photosynthesis. | oup.com |
| Ferredoxin-NADP+ Reductase (FNR) | Inhibition of the Fdx to NADP+ step. | Blockage of NADPH production. | wikipedia.orgaensiweb.comamazonaws.com | |
| Coupling Factor (ATP Synthase) | Binding of this compound. | May facilitate primary herbicidal action; removal diminishes superoxide production. | nih.govresearchgate.net | |
| ROS Production | Molecular Oxygen | Univalent reduction of O₂ by diverted electrons. | Generation of superoxide radicals (O₂⁻) and other ROS. | wikipedia.orgaensiweb.comkoreascience.kr |
| PPO Inhibition | Protoporphyrinogen IX Oxidase (PPO) | Inhibition of the oxidation of protoporphyrinogen IX. | Accumulation of protoporphyrinogen IX. | researchgate.netresearchgate.netgoogle.com |
| Cellular Damage | Cellular Membranes | Lipid peroxidation caused by ROS. | Increased membrane permeability and loss of integrity. | google.comcdnsciencepub.comresearchgate.net |
| Chlorophyll Biosynthesis | Blockage of protoporphyrin IX formation. | Disruption of chlorophyll synthesis, leading to chlorosis. | tandfonline.comnih.gov |
Interactions with Other Plant Physiological Processes
Effects on Leaf-Cell Membrane Integrity
The most immediate and visually dramatic effect of this compound, following the light-dependent accumulation of protoporphyrin IX (Proto IX), is the catastrophic loss of leaf-cell membrane integrity. scielo.br This process is driven by severe oxidative stress initiated by the photosensitive Proto IX.
When Proto IX accumulates in the cytoplasm, it interacts with light and molecular oxygen to generate highly reactive oxygen species (ROS), such as singlet oxygen. google.comgoogle.com These ROS are extremely damaging to cellular components, particularly the polyunsaturated fatty acids that are abundant in cell membranes. The interaction triggers a chain reaction known as lipid peroxidation. nih.govcambridge.org This process degrades the lipids in the membranes, leading to a loss of their fluid structure and selective permeability.
The consequences of this membrane disruption are swift and lethal:
Electrolyte Leakage: The compromised plasma membrane can no longer maintain the electrochemical gradients essential for cell function. This results in a massive and measurable leakage of ions and other solutes from the cell, a key indicator of membrane damage. scielo.br
Cellular Decompartmentation: The integrity of internal organellar membranes, such as the tonoplast (vacuolar membrane) and the membranes of chloroplasts and mitochondria, is also compromised. This leads to the mixing of cellular contents, disruption of vital processes like photosynthesis and respiration, and ultimately, cell death.
Visible Symptoms: Macroscopically, this cellular damage manifests as rapid water-soaking of the leaves, which quickly progresses to necrosis (tissue death) and desiccation. google.comcropprotectionnetwork.org Lesions and tissue browning are characteristic symptoms of the rapid membrane breakdown caused by this compound and other PPO-inhibiting herbicides. google.com
Research on diphenyl ether herbicides has quantified this effect. For instance, studies on cucumber cotyledons treated with PPO inhibitors demonstrated a significant increase in electrolyte leakage upon exposure to light, confirming the light-dependent loss of membrane integrity. scielo.br
Herbicide Resistance Mechanisms Associated with Nitrofluorfen
Target-Site Resistance (TSR) Mechanisms
Target-site resistance (TSR) occurs when a genetic modification alters the herbicide's target protein, either reducing the herbicide's ability to bind or increasing the amount of the target protein. nih.govwikipedia.org This is a primary mechanism of resistance for many herbicides, including PPO inhibitors.
Alterations in Herbicide Binding Sites
The most common form of TSR involves mutations in the gene encoding the target enzyme, which for Nitrofluorfen and other diphenyl ether herbicides is protoporphyrinogen (B1215707) oxidase (PPO). frontiersin.org In plants, two genes, PPO1 (or PPX1) and PPO2 (or PPX2), encode for PPO enzymes located in the chloroplast and mitochondria. frontiersin.orgmdpi.com To date, all identified TSR mutations in weeds resistant to PPO inhibitors have been found in the PPX2 gene, likely because its product is often dual-targeted to both organelles, making it a more effective evolutionary path to whole-plant resistance. mdpi.comcambridge.org
These mutations alter the amino acid sequence of the PPO enzyme, changing the shape of the herbicide-binding pocket and preventing the herbicide from effectively inhibiting the enzyme. nih.gov This allows the plant to continue producing protoporphyrin IX and subsequently chlorophyll (B73375) and heme, avoiding the phytotoxic effects of the herbicide. frontiersin.org Several key mutations in the PPX2 gene have been identified in various weed species, conferring broad cross-resistance to multiple PPO-inhibiting herbicides. cambridge.orgscirp.org
Table 1: Common Target-Site Mutations in the PPX2 Gene Conferring Resistance to PPO-Inhibiting Herbicides
| Mutation Type | Amino Acid Change | Position | Resistant Weed Species (Examples) | Reference |
| Codon Deletion | Deletion of Glycine (B1666218) | 210 | Amaranthus tuberculatus (Waterhemp), Amaranthus palmeri | cambridge.orgscirp.orggenotypingcenter.com |
| Substitution | Arginine to Glycine/Methionine/Leucine (B10760876) | 128 | Amaranthus tuberculatus, Amaranthus palmeri | frontiersin.orgmdpi.com |
| Substitution | Glycine to Alanine (B10760859) | 399 | Amaranthus palmeri | frontiersin.orgmdpi.com |
Over-expression of Target Proteins
A less common, but significant, TSR mechanism is the over-expression or amplification of the gene encoding the target protein. nih.govmdpi.com In this scenario, the plant produces the target PPO enzyme in such large quantities that the standard herbicide dose is insufficient to inhibit all the enzyme molecules. wikipedia.orgpesticidestewardship.org The uninhibited portion of the enzyme pool can maintain its physiological function, allowing the plant to survive.
Research has demonstrated that engineering the overexpression of the PPO gene in crop plants can confer resistance to diphenyl ether herbicides. mdpi.comnih.gov For example:
Transgenic tobacco plants engineered to overexpress the plastid-located PPO from Arabidopsis showed significantly higher PPO enzyme activity and increased resistance to the diphenyl ether herbicide acifluorfen (B165780). nih.govresearchgate.net
Similarly, over-expression of the OsPPO1 gene in rice led to field-level resistance to the diphenyl ether herbicides oxyfluorfen (B1678082) and acifluorfen without negatively impacting growth or yield. mdpi.com
Other studies have also shown that over-expression of PPO from various sources, including Bacillus subtilis, can generate resistance to oxyfluorfen in transgenic tobacco. tandfonline.com
This mechanism neutralizes the herbicide's action by ensuring enough functional enzyme remains active, thereby preventing the accumulation of the substrate protoporphyrinogen IX and the subsequent light-dependent cell damage. nih.govresearchgate.net
Non-Target-Site Resistance (NTSR) Mechanisms
Non-target-site resistance (NTSR) involves mechanisms that prevent a lethal concentration of the herbicide from reaching its target site. nih.govwikipedia.org These mechanisms are generally more complex than TSR and can confer resistance to herbicides with different modes of action. researchgate.netdpird.wa.gov.au
Enhanced Herbicide Metabolism and Detoxification Pathways (e.g., Cytochromes P450, Glutathione (B108866) S-transferases)
One of the most critical NTSR mechanisms is the rapid metabolic detoxification of the herbicide. researchgate.net Resistant plants can possess enhanced activity of certain enzyme families that break down the herbicide into non-toxic or less toxic compounds before it can reach the PPO enzyme in the chloroplasts and mitochondria. dpird.wa.gov.au The primary enzyme families involved are Cytochrome P450 monooxygenases (P450s) and Glutathione S-transferases (GSTs). nih.govmountainscholar.org
Cytochromes P450 (P450s): These enzymes are involved in Phase I of xenobiotic metabolism, typically introducing functional groups onto the herbicide molecule through reactions like hydroxylation or demethylation. researchgate.netfrontiersin.org Studies on the diphenyl ether herbicide acifluorfen have suggested that resistance in certain cells may be attributable to the induction of specific P450 enzymes. nih.gov Enhanced P450 activity has been identified as a major resistance mechanism in various weeds against multiple herbicide classes. frontiersin.org
Glutathione S-transferases (GSTs): These enzymes function in Phase II of detoxification, catalyzing the conjugation of glutathione to the herbicide molecule (or its Phase I metabolite). wikipedia.orgplos.org This process makes the compound more water-soluble and marks it for sequestration, effectively neutralizing its phytotoxic activity. wikipedia.orgresearchgate.netijbs.com Enhanced GST activity is a well-known mechanism for conferring resistance to a wide range of herbicides. ijbs.com
This metabolic resistance is considered a major threat because it can be unpredictable and may provide broad-spectrum resistance across different herbicide chemistries. researchgate.net
Table 2: Key Enzyme Families in Non-Target-Site Herbicide Metabolism
| Enzyme Family | Metabolic Phase | Function | Reference |
| Cytochrome P450s (P450s) | Phase I | Catalyze oxidation, hydroxylation, and demethylation reactions, altering the herbicide's chemical structure. | researchgate.netfrontiersin.org |
| Glutathione S-transferases (GSTs) | Phase II | Conjugate glutathione to herbicides or their metabolites, increasing solubility and neutralizing toxicity. | wikipedia.orgplos.org |
Reduced Herbicide Uptake and Translocation
For an herbicide to be effective, it must be absorbed by the plant and translocated to its site of action. NTSR can arise from alterations that limit either of these processes. nih.govresearchgate.netresearchgate.net While reduced uptake is generally considered a minor resistance mechanism, impaired translocation has been identified as a significant factor in resistance to several herbicides. researchgate.net
A study involving this compound and the related diphenyl ether oxyfluorfen found that while both herbicides were readily taken up by the roots of fababeans and green foxtail, subsequent translocation to the shoots was very limited. cambridge.org In fababeans, only 4.6% of the absorbed this compound was translocated to the shoot. cambridge.org While this study did not focus on resistant biotypes, it highlights the inherently poor mobility of this class of herbicides. In a resistant weed, a further reduction in translocation could prevent a lethal dose from reaching the meristematic tissues, allowing the plant to survive. awsjournal.org This mechanism has been confirmed for other PPO inhibitors, where resistance is linked to reduced movement of the herbicide out of the treated leaf. researchgate.net
Sequestration and Compartmentalization within Plant Cells
Once an herbicide enters a plant cell, it can be actively removed from the cytoplasm and sequestered in locations where it cannot cause harm, such as the cell vacuole or cell wall. pesticidestewardship.orgresearchgate.nethracglobal.com This process, known as compartmentalization, is a key NTSR mechanism.
The detoxification pathway in plants often concludes with Phase III, where herbicide conjugates (e.g., those formed by GSTs) are transported into the vacuole by transporters like ATP-binding cassette (ABC) transporters. researchgate.netmountainscholar.org By isolating the herbicide away from the chloroplasts and mitochondria where the PPO enzyme resides, the plant effectively prevents it from reaching its target site. nih.gov This mechanism protects the essential cellular processes of chlorophyll and heme synthesis, allowing the plant to tolerate the herbicide application. scribd.com The capacity for vacuolar sequestration can be a critical factor in a plant's ability to withstand chemical stressors. nih.gov
Molecular Basis of Resistance Evolution
The evolution of resistance to PPO-inhibiting herbicides like this compound is primarily attributed to two types of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov TSR involves modifications to the herbicide's target enzyme, while NTSR involves other physiological processes that reduce the amount of active herbicide reaching the target. nih.gov
The most documented mechanism for high-level resistance to PPO inhibitors is target-site mutations within the nuclear genes that code for the PPO enzyme. frontiersin.org Plants have two such genes, PPX1 and PPX2, which encode for PPO isoforms targeted to the plastids and mitochondria, respectively. nih.govcambridge.org Research has overwhelmingly identified mutations in the PPX2 gene as the primary source of field-evolved resistance. cambridge.orgfrontiersin.orgnih.gov This may be because the PPO enzyme encoded by PPX2 can be targeted to both the mitochondria and the plastids in some species, allowing a single gene mutation to confer comprehensive protection. nih.govpnas.orgpnas.org
Several specific genetic alterations in the PPX2 gene have been identified in resistant weed populations, particularly in the genus Amaranthus:
Codon Deletion: The first identified and a major mechanism of resistance is a deletion of the three base pairs that code for a glycine amino acid at position 210 (ΔG210) of the PPO enzyme. nih.govpnas.orgpnas.org This mutation, found in species like Amaranthus tuberculatus (waterhemp) and Amaranthus palmeri (Palmer amaranth), is thought to alter the herbicide binding site, conferring broad cross-resistance to various PPO-inhibiting herbicides. nih.govnih.gov
Nonsynonymous Single Nucleotide Polymorphisms (SNPs): These point mutations result in a single amino acid substitution in the enzyme, reducing its affinity for the herbicide. frontiersin.org Key substitutions include:
Arginine-128 (R128): Substitutions of the arginine at this position to glycine (R128G), leucine (R128L), or methionine (R128M) have been confirmed in resistant Amaranthus species and Ambrosia artemisiifolia (common ragweed). cambridge.orgcambridge.orgmdpi.com These mutations generally confer a lower magnitude of resistance compared to the ΔG210 deletion and may not provide resistance to all PPO inhibitors. cambridge.org
Glycine-399 (G399): A substitution of glycine to alanine at this position (G399A) has been identified in fomesafen-resistant A. palmeri. frontiersin.orgfrontiersin.org This mutation is located in the catalytic domain of the enzyme and is believed to confer resistance through steric hindrance, reducing the binding of several PPO-inhibiting herbicides. frontiersin.org
While less common, a target-site mutation in the PPX1 gene (Ala-212-Thr) has been reported in goosegrass (Eleusine indica), which confers specific resistance to oxadiazon. cambridge.org
Table 1: Common Target-Site Mutations in the PPX2 Gene Conferring Resistance to PPO-Inhibiting Herbicides
| Mutation Type | Specific Alteration | Affected Weed Species (Examples) | Reference |
|---|---|---|---|
| Codon Deletion | ΔG210 (Glycine deletion at position 210) | Amaranthus tuberculatus, Amaranthus palmeri | nih.govpnas.orgpnas.org |
| Amino Acid Substitution (SNP) | R128G/L/M (Arginine at position 128 to Glycine, Leucine, or Methionine) | Amaranthus tuberculatus, Amaranthus palmeri, Ambrosia artemisiifolia | cambridge.orgcambridge.orgmdpi.com |
| G399A (Glycine at position 399 to Alanine) | Amaranthus palmeri | frontiersin.orgfrontiersin.org | |
| R128G (Arginine at position 128 to Glycine) | Amaranthus retroflexus | mdpi.comasacim.org.ar |
While target-site mutations are a primary driver of resistance, changes in gene expression and duplication also contribute, primarily through non-target-site resistance (NTSR) mechanisms.
Enhanced Metabolic Detoxification: A significant NTSR mechanism is the enhanced metabolism of the herbicide into non-toxic forms before it can reach the PPO enzyme. acs.org This is typically achieved by the overexpression of genes encoding detoxification enzymes. frontiersin.orgacs.org Studies have shown that cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs) are involved in metabolizing PPO inhibitors. frontiersin.org For instance, in a resistant A. palmeri population that lacked a target-site mutation, the application of malathion (B1675926) (a P450 inhibitor) restored the plant's sensitivity to the PPO-inhibitor lactofen, confirming the role of P450-mediated metabolic resistance. acs.orgnih.gov This type of resistance can predispose weed populations to evolve resistance to multiple, chemically unrelated herbicides. frontiersin.org
Gene Duplication: An increase in the copy number of a target-site gene can lead to resistance by producing more of the target enzyme, overwhelming the herbicide at standard application rates. While this has been a successful strategy for engineering PPO-inhibitor resistance in crops, it is considered a less common mechanism of naturally evolved resistance in weeds compared to point mutations. nih.govresearchgate.net
Cross-Resistance and Multiple Resistance Profiles in Weed Populations
The evolution of the genetic mechanisms described above leads to complex resistance patterns in weed populations, including cross-resistance and multiple resistance.
Cross-Resistance: This occurs when a single resistance mechanism confers resistance to two or more herbicides, typically within the same chemical family or with the same site of action. hracglobal.com Target-site mutations in the PPX2 gene are a clear example. The ΔG210 mutation confers broad cross-resistance to many different PPO-inhibiting herbicides, including those from the diphenyl ether class like fomesafen (B1673529) and lactofen. nih.govmdpi.com Similarly, substitutions like R128G can confer cross-resistance to herbicides such as flumioxazin. mdpi.com However, the pattern and level of cross-resistance can vary depending on the specific mutation. cambridge.orghracglobal.com For instance, some R128 substitutions may provide resistance to diphenyl ethers but not to other PPO-inhibitor families. frontiersin.org Enhanced metabolic detoxification via P450 enzymes can also cause cross-resistance across different herbicide groups. hracglobal.comnih.gov
Multiple Resistance: This is the phenomenon where a weed population or an individual plant is resistant to herbicides from two or more different sites of action, due to the presence of multiple, distinct resistance mechanisms. hracglobal.comnih.gov Multiple resistance is a significant challenge in agriculture. For example, the first A. tuberculatus population found to be resistant to PPO inhibitors was already resistant to acetolactate synthase (ALS) inhibitors. cambridge.orgpnas.org It is now common to find Amaranthus populations with resistance to PPO inhibitors that are also resistant to glyphosate (B1671968) (an EPSPS inhibitor) and ALS inhibitors, often due to the stacking of different target-site mutations (e.g., mutations in PPX2, EPSPS, and ALS genes). frontiersin.orgmdpi.comfrontiersin.org In one case, an A. palmeri population from Kansas was confirmed to have resistance to six different herbicide sites of action, with metabolic resistance being a predominant mechanism. frontiersin.orgnih.gov In Europe, populations of Lolium rigidum have evolved resistance to PPO inhibitors as well as ACCase, ALS, and EPSPS inhibitors. frontiersin.orgresearchgate.netnih.gov
Table 2: Examples of Multiple Resistance Profiles in Weed Populations Including Resistance to PPO-Inhibiting Herbicides
| Weed Species | Resistant To Herbicide Sites of Action | Underlying Mechanisms (Examples) | Reference |
|---|---|---|---|
| Amaranthus palmeri | PPO, ALS, EPSPS, PSII, HPPD, Synthetic Auxins (6-way resistance) | EPSPS gene amplification, Enhanced metabolic detoxification (P450s, GSTs) | frontiersin.orgnih.gov |
| Amaranthus tuberculatus | PPO, ALS, EPSPS | Target-site mutations in PPX2 (ΔG210), ALS, and EPSPS genes | pnas.orgfrontiersin.org |
| Amaranthus retroflexus | PPO, ALS | Target-site mutations in PPX2 (R128G) and ALS (A205V, W574L) | asacim.org.ar |
| Lolium rigidum | PPO, ACCase, ALS, EPSPS | Target-site mutations, Enhanced metabolic detoxification | frontiersin.orgresearchgate.netnih.gov |
Environmental Fate and Degradation of Nitrofluorfen
Abiotic Transformation Pathways
Abiotic degradation processes, which are non-biological in nature, play a significant role in the transformation of nitrofluorfen in the environment. These pathways primarily include photodegradation and hydrolysis.
Photodegradation Kinetics and Mechanisms
Photodegradation, or the breakdown of compounds by light, is a major pathway for the transformation of many pesticides, including this compound. pjoes.com When exposed to sunlight, this compound molecules can absorb light energy, leading to the breaking of chemical bonds. ethernet.edu.et This process can occur on plant surfaces, the soil surface, and even in the atmosphere. pjoes.com
The rate and mechanism of photodegradation are influenced by several factors. The intensity and wavelength of light are critical, with UV radiation being particularly effective in breaking down many organic compounds. pjoes.com The presence of other substances in the environment, such as dissolved organic matter in water, can also affect the rate of photodegradation. For instance, the degradation of some pesticides has been observed to be slower in natural waters with higher concentrations of total organic carbon (TOC) compared to distilled water. pjoes.com The specific chemical structure of the pesticide also dictates its susceptibility to photodegradation. pjoes.com
Studies on related diphenyl ether herbicides, such as acifluorfen (B165780), have shown that photodegradation can proceed through radical mechanisms. researchgate.net The process may be initiated from an excited singlet state of the molecule. researchgate.net The formation of photoproducts is a key outcome of this process, and these degradation products can sometimes be more toxic than the parent compound. researchgate.netjelsciences.com
Hydrolysis in Aqueous Systems
Hydrolysis is a chemical reaction in which a water molecule breaks down another compound. This process is a significant abiotic degradation pathway for many pesticides in aqueous environments. pjoes.comepa.gov The rate of hydrolysis is highly dependent on the pH of the water and the chemical stability of the pesticide. epa.gov While specific data on the hydrolysis of this compound is limited in the provided search results, the general principles of pesticide hydrolysis apply. For some pesticides, hydrolysis can lead to the formation of degradation products that are more persistent or toxic than the original compound. jelsciences.com For example, the hydrolysis of certain herbicides can produce toxic aromatic amines. jelsciences.com
Biotic Transformation and Biodegradation
Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by living organisms, primarily microorganisms. gw-project.org This is a crucial process for the detoxification and removal of pesticides from soil and water environments. scirp.org
Microbial Degradation Pathways in Soil and Water Matrices
Microorganisms such as bacteria and fungi are the primary drivers of pesticide biodegradation in soil and water. scirp.orgagronomyjournals.com They can utilize pesticides as a source of carbon and nutrients for their growth and survival. scirp.org The rate of microbial degradation is influenced by various environmental factors, including temperature, pH, moisture content, aeration, and the availability of other nutrients. agronomyjournals.comcabidigitallibrary.org
The process of microbial degradation can involve several types of reactions, including oxidation, reduction, and hydrolysis. ethernet.edu.et In aerobic (oxygen-rich) environments, oxidative processes are common, while in anaerobic (oxygen-poor) conditions, such as in saturated soils, reductive degradation can occur. ethernet.edu.etmdpi.com The initial breakdown of a pesticide by microorganisms may be slow, a period referred to as the "lag phase," during which the microbial population adapts and increases. agronomyjournals.com
The structure of the microbial community and the presence of specific enzymes are critical for the degradation of particular pesticides. agronomyjournals.comnih.gov Some microorganisms have been found to be highly efficient at degrading specific groups of pesticides. agronomyjournals.com For instance, certain bacterial strains have shown the ability to rapidly degrade carbamate (B1207046) nematicides. cabidigitallibrary.org The presence of organic matter in the soil can sometimes increase the persistence of herbicides by increasing their sorption and reducing their bioavailability for microbial degradation. csic.es
Plant Metabolism and Conjugation
Plants can also play a role in the transformation of this compound through their metabolic processes. umanitoba.ca This can involve the uptake of the herbicide from the soil through the roots and its subsequent translocation to other parts of the plant. umanitoba.caresearchgate.net Once inside the plant, this compound can undergo metabolic transformations, a key mechanism of which is the cleavage of the ether bond. umanitoba.ca
Following the initial metabolic breakdown, the resulting products can be conjugated with various plant constituents, such as sugars, amino acids, or other natural plant molecules. academicjournals.orggoogle.com This conjugation process generally leads to the formation of more polar and less phytotoxic derivatives. academicjournals.org For some diphenyl ether herbicides, conjugation with glutathione (B108866) or homoglutathione, catalyzed by glutathione S-transferase (GST) enzymes, is a significant detoxification pathway. core.ac.uk These conjugated metabolites are often sequestered within the plant's vacuoles or incorporated into cell wall components, effectively removing them from active metabolic pathways. academicjournals.org
Identification and Characterization of Environmental Degradation Products and Metabolites
The degradation of this compound, through both abiotic and biotic pathways, results in the formation of various transformation products and metabolites. jelsciences.comnih.gov Identifying and characterizing these degradation products is crucial for a comprehensive understanding of the environmental fate of the parent compound, as these products can have their own toxicological and persistence properties. jelsciences.comnih.gov
Studies on related diphenyl ether herbicides have identified several types of degradation products. For example, the cleavage of the ether linkage is a common degradation pathway. umanitoba.ca In plants, this can lead to the formation of conjugates with plant components. academicjournals.org In soil, microbial activity can lead to the formation of various metabolites. csic.es For instance, the major metabolite of the herbicide chlorotoluron (B1668836) in soil is desmethyl chlorotoluron. csic.es The formation and persistence of these degradation products are influenced by environmental conditions such as temperature and the presence of organic matter. csic.es Advanced analytical techniques are often required to isolate and identify these transformation products in complex environmental samples. jelsciences.com
Environmental Distribution and Persistence Studies of this compound
This compound is a diphenyl ether herbicide, a class of compounds used to control a variety of weeds. wikipedia.org The environmental fate of these herbicides is of significant interest due to their potential impact on non-target organisms and ecosystems. nih.gov Understanding their distribution and persistence in soil and water is crucial for assessing their environmental risk. While specific research on this compound is limited, data from closely related diphenyl ether herbicides, such as Oxyfluorfen (B1678082), can provide insights into its expected environmental behavior.
Soil Adsorption, Desorption, and Mobility Characteristics
The movement and availability of herbicides in the soil are largely governed by adsorption and desorption processes. californiaagriculture.orgchemsafetypro.com Adsorption, the binding of a chemical to soil particles, reduces its concentration in the soil solution and thereby limits its mobility and bioavailability. chemsafetypro.com The extent of adsorption is influenced by soil properties such as organic matter content, clay mineralogy, and pH. ecetoc.org
For diphenyl ether herbicides, adsorption to soil organic matter is a primary factor controlling their mobility. chemsafetypro.com A key parameter used to quantify this is the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A high Koc value indicates strong adsorption and low mobility, reducing the likelihood of the chemical leaching into groundwater. chemsafetypro.com Conversely, a low Koc value suggests the compound is more mobile in the soil. chemsafetypro.com
Table 1: Soil Adsorption Coefficients (Kd) for the Analogue Compound Oxyfluorfen
| Soil Type | Adsorption Coefficient (Kd) (mL/g) | Mobility Classification |
|---|---|---|
| Sandy Loam | 62 | Immobile |
| Clay Loam | 99 | Immobile |
| Silty Clay Loam | 228 | Immobile |
| Sandy Soil | 8.5 | Slightly Mobile |
Data sourced from a US EPA assessment for the related diphenyl ether herbicide, Oxyfluorfen. epa.gov
Distribution and Persistence in Aquatic Systems (Surface and Groundwater)
The persistence of a pesticide in the environment is often described by its half-life (t1/2), the time it takes for 50% of the initial amount to degrade. vt.eduepa.gov In aquatic systems, herbicides like this compound can undergo degradation through processes such as photodecomposition (breakdown by sunlight) and microbial action. vt.educutm.ac.in
Diphenyl ether herbicides can enter surface waters through runoff from treated fields. wikipedia.org Their persistence in water is highly variable. Studies on the related compound Acifluorfen have shown that it undergoes photochemical reactions, leading to the formation of various by-products, including this compound itself. nih.gov Data for Oxyfluorfen indicates that it is readily degraded by sunlight when dissolved in water, with photolytic half-lives ranging from 2 to 7.5 days. epa.gov However, in the absence of sunlight, these compounds can be significantly more persistent. epa.gov
Groundwater contamination is a concern for mobile and persistent herbicides. aensiweb.com For this compound and similar diphenyl ether herbicides, the risk is often mitigated by their strong adsorption to soil particles, which limits leaching. epa.gov As indicated by the mobility data for Oxyfluorfen, the compound is generally immobile in most soil types, reducing the potential for it to reach groundwater. epa.gov However, in very sandy soils with low organic matter, some movement may be possible. epa.gov Estimated Environmental Concentrations (EECs) for Oxyfluorfen in groundwater have been calculated to be very low (0.049 µg/L). epa.gov
Table 2: Environmental Persistence of the Analogue Compound Oxyfluorfen
| Environment | Degradation Process | Half-life | Persistence Classification |
|---|---|---|---|
| Aquatic (in water) | Photodegradation | 2 - 7.5 days | Non-persistent |
| Soil Surface | Photodegradation | 28 days | Non-persistent to Moderately Persistent |
| Soil (Aerobic) | Microbial Metabolism | 291 - 596 days | Persistent |
| Soil (Anaerobic) | Microbial Metabolism | 554 - 603 days | Persistent |
Data sourced from a US EPA assessment for the related diphenyl ether herbicide, Oxyfluorfen. epa.govoregonstate.edu
Volatilization Studies and Influencing Factors (e.g., Rainfall)
Volatilization is the process where a substance transforms from a solid or liquid to a gas and can be a pathway for herbicide dissipation from treated surfaces. wikipedia.org Factors influencing the rate of volatilization include the herbicide's vapor pressure, temperature, soil moisture, and air movement. google.com Rainfall or irrigation shortly after application can incorporate the herbicide into the soil, reducing the potential for volatilization losses. google.com
Specific volatilization studies on this compound are not prominent in contemporary literature. However, for soil-applied herbicides in general, volatilization is a recognized process that can reduce their availability on the soil surface. wikipedia.org Formulations can also be designed to reduce volatility. For example, certain salt formulations of other herbicides have been shown to have a lower volatilization rate compared to their acid or ester forms. google.com
Bioremediation Strategies for this compound Contamination
The long-term use of persistent herbicides like diphenyl ethers can lead to soil and water contamination, posing risks to subsequent crops and non-target organisms. nih.govnih.gov Bioremediation, which uses living organisms like microorganisms or plants to degrade or detoxify pollutants, is considered a sustainable and environmentally friendly technology for cleaning up contaminated sites. mdpi.comgoogleapis.com
Microbial degradation is a primary mechanism in the bioremediation of diphenyl ether herbicides. mdpi.com Researchers have identified various microorganisms, including bacteria and fungi, capable of breaking down these complex molecules. mdpi.comapsnet.org These microbes use the herbicides as a source of carbon and energy, transforming them into less harmful compounds. googleapis.com The degradation process is typically enzymatic, with specific enzymes like diphenyl ether 2,3-dioxygenase playing a key role by initiating the cleavage of the ether bond. ontosight.ai
Several bacterial strains have been shown to be effective in degrading diphenyl ether herbicides. For instance, Bacillus sp. strain Za has been demonstrated to effectively degrade compounds like fluoroglycofen (B39748) and lactofen. apsnet.org The development of solid microbial agents using such strains on carriers like organic fertilizers is a promising application for remediating contaminated soils. nih.gov These agents can be applied directly to the soil, where the bacteria can colonize the plant root zone (rhizosphere) and enhance the breakdown of herbicide residues. nih.govapsnet.org The presence of root exudates from crops like maize can further promote the colonization and degradation activity of these beneficial bacteria. apsnet.org
Bioremediation offers several advantages over traditional physical and chemical methods, as it can lead to the complete mineralization of the pollutant and is often more cost-effective. googleapis.com
Advanced Analytical Methodologies for Nitrofluorfen Research
Chromatographic Techniques
Chromatography is a cornerstone for the analysis of nitro-compounds, providing the separation necessary to distinguish target analytes from complex matrix components.
High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the detection of nitrofuran metabolites and other nitrated compounds. nih.gov A common approach for analyzing polynuclear aromatic hydrocarbons (PAHs), which are structurally related to nitroaromatic compounds, involves HPLC with UV detection, often at a wavelength of 254 nm, as these compounds generally exhibit good sensitivity under these conditions. ingenieria-analitica.com However, for enhanced sensitivity and selectivity, fluorescence detection (FLD) is a popular and powerful option, as many of these compounds possess natural fluorescence. ingenieria-analitica.com A fluorescence detector is often one to three orders of magnitude more sensitive than a UV detector for trace analysis. researchgate.net
In practice, HPLC-FLD methods have been developed for the simultaneous determination of metabolites from nitrofuran drugs in biological tissues like pork muscle. nih.gov One such method involved the derivatization of the metabolites with a fluorescent agent, 2-hydroxy-1-naphthaldehyde, allowing for detection at concentrations as low as 1 µg kg⁻¹. nih.gov The results obtained with HPLC-FLD showed excellent agreement with those from LC-MS/MS methods. researchgate.netnih.gov The sensitivity of HPLC methods can be further improved by coupling them with derivatization steps; for instance, a method for nitrofuran metabolites in marine products used 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC) as a derivatizing agent, achieving limits of detection (LODs) in the range of 0.22-0.29 μg·kg⁻¹. researchgate.net
The table below summarizes the performance of selected HPLC methods for related nitro-compounds.
| Analytes | Matrix | Detector | Derivatizing Agent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recoveries (%) | Reference |
|---|---|---|---|---|---|---|
| Nitrofuran Metabolites | Pork Muscle | FLD | 2-hydroxy-1-naphthaldehyde | LOQ: 1 µg·kg⁻¹ | > 92.3 | nih.gov |
| Nitrofuran Metabolites | Marine Products | FLD | 7-(diethylamino)-2-oxochromene-3-carbaldehyde (DAOC) | LODs: 0.22-0.29 µg·kg⁻¹ | 91.39–104.93 | researchgate.net |
| 2-Nitrophenol & 4-Nitrophenol | Wastewater | UV | None | LOD: 3 ng/mL | 67–76 | tbzmed.ac.ir |
For highly sensitive and specific analysis, chromatography is often coupled with mass spectrometry. nki.nl Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the premier method for detecting multiple components, offering high sensitivity, specificity, and reliability. nki.nlbyopera.comresearchgate.net It is particularly effective for analyzing complex matrices and can detect specific compounds based on their retention time, parent mass, and structural fragments. byopera.com LC-MS/MS methods are routinely used for the confirmation of nitrofuran metabolites in diverse biological matrices including muscle, milk, eggs, honey, and feed water. nih.govnih.govresearchgate.net For example, a validated LC-MS/MS method for nitrofuran metabolites in fish muscle achieved limits of quantification below 1.0 μg/kg. jfda-online.com Ultra-high-pressure liquid chromatography (UHPLC)-MS/MS further enhances analysis speed and separation efficiency. nih.govnih.gov
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly well-suited for volatile or semi-volatile compounds. uoguelph.ca While LC-MS is ideal for polar, non-volatile compounds, GC-MS excels at detecting long-chain aliphatic and low-mass volatile materials. byopera.comlongdom.org However, GC-MS often requires that analytes be chemically derivatized to increase their volatility for analysis. byopera.com Both LC-MS and GC-MS are sophisticated tools capable of determining contaminants at sub-ppb levels in environmental and biological samples. longdom.org
Immunoassay-Based Detection Methods (e.g., Enzyme-Linked Immunosorbent Assay (ELISA), Lateral Flow Immunoassay (LFIA), Fluorescence Immunoassay (FIA), Chemiluminescence Immunoassay (CLIA))
Immunoassays offer a rapid, cost-effective, and high-throughput alternative for screening large numbers of samples. mn.gov These methods are based on the highly specific binding interaction between an antigen and an antibody. creative-biolabs.com
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used microplate-based technique for detecting a variety of substances, including veterinary drug residues. creative-biolabs.comresearchgate.net ELISA kits have been developed and validated for the screening of nitrofuran metabolites in aquaculture products, demonstrating their utility for regulatory monitoring. nih.gov While effective for screening, immunoassays can sometimes yield false-positive results due to cross-reactions with structurally similar compounds. byopera.commn.gov
Other immunoassay formats include:
Fluorescence Immunoassay (FIA): This method utilizes fluorescent labels. An enzyme-linked fluorescence assay (ELFA), for instance, was shown to be approximately 100 times more sensitive than a corresponding ELISA for detecting human rotavirus. nih.gov
Chemiluminescence Immunoassay (CLIA): This technique uses a chemiluminescent signal for detection. A direct competitive chemiluminescent ELISA (dcCLELISA) was developed for the nitrofuran metabolite 1-amino-hydantoin (AHD) in fish and honey, achieving detection limits of 0.1 and 0.28 µg kg⁻¹, respectively. researchgate.net
Lateral Flow Immunoassay (LFIA): These are rapid tests, often in a dipstick format, suitable for on-site screening.
The table below compares different immunoassay-based methods.
| Method | Analyte | Matrix | Key Feature | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| ELISA | Nitrofuran Metabolites | Aquaculture Products | Cost-effective screening | Below 1 µg·kg⁻¹ | nih.gov |
| dcCLELISA | 1-amino-hydantoin (AHD) | Fish and Honey | High sensitivity | 0.1-0.28 µg·kg⁻¹ | researchgate.net |
| TRFIA | Oxyfluorfen (B1678082) | Environmental/Food | Time-resolved fluorescence reduces background | 0.024 ng/mL | frontiersin.org |
Optical and Spectroscopic Detection Methods (e.g., Surface-Enhanced Raman Spectroscopy (SERS), Fluorescence Sensors, Nuclear Magnetic Resonance (NMR))
Optical and spectroscopic methods provide alternative detection strategies, often focusing on rapid and in-situ measurements.
Fluorescence sensors have emerged as a promising technology for the detection of nitroaromatic compounds. nih.gov A sensor for nitrofen (B51676) was developed based on carbon quantum dots (CQDs) combined with molecular imprinting technology (CQDs@MIPs). nih.gov This sensor demonstrated a low detection limit of 2.5 × 10⁻³ mg·L⁻¹ in water samples, a wide detection range, and a rapid detection time of just 5 minutes. nih.gov Other approaches have utilized aggregation-induced emission (AIE) luminogens, such as tetraphenylethene (TPE) derivatives, which exhibit fluorescence quenching in the presence of nitrophenolic explosives. mdpi.com The sensing mechanism often involves the formation of a complex between the sensor molecule and the nitroaromatic analyte. mdpi.com While specific applications of Surface-Enhanced Raman Spectroscopy (SERS) and Nuclear Magnetic Resonance (NMR) for nitrofluorfen were not detailed in the provided search results, they represent powerful analytical tools for structural elucidation and sensitive detection of various chemical compounds.
Optimized Sample Preparation and Extraction Techniques (e.g., Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS)
Effective sample preparation is a crucial step to remove interfering substances from the sample matrix, concentrate the analyte, and ensure accurate detection. nih.gov
Liquid-Liquid Extraction (LLE): This is a conventional method used to isolate analytes from a sample by partitioning them between two immiscible liquid phases. For example, LLE with ethyl acetate (B1210297) is often employed after acid hydrolysis and derivatization for the extraction of nitrofuran metabolites from tissue samples. nih.gov
Solid-Phase Extraction (SPE): SPE is a purification technique where compounds are separated from a mixture according to their physical and chemical properties. nih.gov A sample extract is passed through a cartridge containing a solid adsorbent, which retains either the analyte or the impurities. nih.govnih.gov This method is commonly used for cleaning up extracts before chromatographic analysis. nih.govnih.govresearchgate.net
QuEChERS: Standing for Quick, Easy, Cheap, Effective, Rugged, and Safe, the QuEChERS method has become a very popular sample preparation technique, especially for multi-residue pesticide analysis in food and environmental samples. nih.govphenomenex.com The process typically involves an extraction step with a solvent like acetonitrile, followed by a partitioning step using salts (e.g., MgSO₄, NaCl) to separate the organic and aqueous layers. eurl-pesticides.eueurl-pesticides.eumdpi.com A subsequent cleanup step, known as dispersive SPE (dSPE), uses various sorbents (like C18 or primary secondary amine) to remove matrix interferences such as fats, sugars, and pigments. nih.govmdpi.com The QuEChERS approach has been successfully applied to determine nitrated polycyclic aromatic hydrocarbons like 2-nitrofluorene (B1194847) in rice and vegetable samples. nih.gov
Applications in Environmental Monitoring and Analysis of Biological Matrices
The advanced analytical methods described are widely applied to monitor for this compound and related compounds in a variety of complex samples.
In environmental monitoring , these techniques are essential for detecting residues in samples such as water and soil. frontiersin.orgnih.gov For instance, a fluorescence sensor based on carbon quantum dots was successfully used to detect nitrofen in real water samples, demonstrating its potential for environmental analysis. nih.gov HPLC-UV methods have also been developed to quantify nitrophenols in industrial wastewater. tbzmed.ac.ir
In the analysis of biological matrices , these methods are critical for food safety and toxicological studies. nki.nlresearchgate.net LC-MS/MS is the confirmatory method of choice for detecting nitrofuran antibiotic metabolites in a wide array of animal-derived foods, including pork, fish, shrimp, honey, milk, and eggs. nih.govnih.govnih.govjfda-online.comnih.gov The QuEChERS method coupled with HPLC has been validated for the analysis of 2-nitrofluorene in food items like rice and vegetables, allowing for dietary exposure risk assessments. nih.gov The ability to accurately quantify these trace residues in complex biological systems is fundamental to enforcing regulations and protecting public health. nih.govnih.gov
Development of Novel and Rapid Detection Systems for this compound and its Metabolites
The development of advanced analytical methodologies is crucial for the effective monitoring of this compound and its metabolites in various environmental matrices. Research in this area has focused on enhancing the speed, sensitivity, and selectivity of detection systems to ensure environmental safety and regulatory compliance. While extensive research has been conducted on a wide range of herbicides, publicly available, detailed research on novel and rapid detection systems specifically for this compound is limited. However, existing analytical principles and methodologies for similar compounds can be adapted and optimized for this compound detection.
Historically, the residue analysis of this compound has been performed using gas-liquid chromatography with an electron capture detector (GLC-ECD). This method has been suitable for determining the parent compound in crops and soil, with a reported limit of determination of 0.01 mg/kg. inchem.org For the analysis of its metabolites, a method involving the reduction of the residues to a common amine intermediate, followed by derivatization and measurement by ECD, has been utilized. inchem.org
More contemporary approaches for pesticide residue analysis, which could be applicable to this compound, include advanced chromatographic techniques coupled with mass spectrometry, as well as innovative sensor-based technologies. These modern systems offer the potential for high-throughput screening and rapid, on-site detection.
Chromatographic Methods:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the simultaneous determination of multiple herbicide residues in complex matrices. nih.gov A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction followed by LC-MS/MS analysis has been successfully applied for the detection of other herbicides in various food and environmental samples. nih.gov The development of such a method for this compound would likely involve optimization of the extraction solvent, clean-up sorbents, and the mass spectrometric conditions to achieve high sensitivity and selectivity.
Key parameters for a hypothetical LC-MS/MS method for this compound would include the selection of precursor and product ions, collision energies, and chromatographic conditions to ensure separation from potential interferences. The performance of such a method would be evaluated based on linearity, accuracy (recovery), precision (repeatability and reproducibility), and the limits of detection (LOD) and quantification (LOQ).
Table 5.6.1: Hypothetical Performance Characteristics of a Future LC-MS/MS Method for this compound
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Spiking Levels | 0.01, 0.05, 0.1 mg/kg |
| Average Recovery (%) | 80 - 110% |
| Intra-day Precision (RSD%) | < 15% |
| Inter-day Precision (RSD%) | < 20% |
| Limit of Quantification (LOQ) | ≤ 0.01 mg/kg |
Immunoassays:
Immunoassays, such as enzyme-linked immunosorbent assay (ELISA) and lateral flow immunoassay (LFIA), represent a rapid and cost-effective approach for screening large numbers of samples. The development of an immunoassay for this compound would require the production of specific antibodies that recognize the molecule. This involves synthesizing a hapten that mimics the structure of this compound and conjugating it to a carrier protein to elicit an immune response.
Once specific antibodies are obtained, a competitive immunoassay format can be developed. In a typical ELISA, this compound in a sample would compete with a labeled this compound conjugate for binding to a limited number of antibody sites. The signal generated would be inversely proportional to the concentration of this compound in the sample. For LFIAs, this principle is adapted to a test strip format for rapid, on-site qualitative or semi-quantitative analysis. The development of such assays for the herbicide oxyfluorfen, a structurally related compound, has demonstrated the feasibility of this approach. nih.govnih.gov
Table 5.6.2: Potential Characteristics of a Future Immunoassay for this compound
| Parameter | ELISA | Lateral Flow Immunoassay |
| Assay Time | 2-4 hours | 5-15 minutes |
| Format | 96-well plate | Test strip |
| Detection | Colorimetric/Fluorometric | Visual/Reader-based |
| Sensitivity (IC50) | ng/mL range | ng/mL to µg/mL range |
| Application | Laboratory screening | Field screening |
Electrochemical Sensors and Biosensors:
Electrochemical sensors and biosensors offer another promising avenue for the rapid and sensitive detection of pesticides. mdpi.com These devices typically rely on the interaction of the target analyte with a recognition element (e.g., an enzyme, antibody, or aptamer) immobilized on an electrode surface, which generates a measurable electrical signal.
For this compound, an electrochemical sensor could be developed based on its electrochemical properties, such as its reduction at a modified electrode. The sensor's performance would depend on the choice of electrode material and any modifying agents used to enhance sensitivity and selectivity.
A biosensor could be designed using an enzyme that is inhibited by this compound. The change in enzyme activity in the presence of the herbicide would be transduced into an electrical signal. Alternatively, aptamers—short, single-stranded DNA or RNA molecules that can bind to specific targets—could be selected for high affinity and specificity to this compound and integrated into a biosensing platform.
Table 5.6.3: Prospective Features of Future Sensor-Based Detection Systems for this compound
| Sensor Type | Recognition Element | Principle of Detection | Potential Advantages |
| Electrochemical Sensor | Modified Electrode Surface | Direct electrochemical reduction/oxidation | High sensitivity, rapid response, portability |
| Enzyme-Based Biosensor | Enzyme (e.g., Acetylcholinesterase) | Inhibition of enzyme activity | High specificity, potential for low detection limits |
| Aptamer-Based Biosensor | Aptamer | Conformational change upon binding | High specificity and affinity, stability, ease of synthesis |
Molecular Interactions and Computational Studies of Nitrofluorfen
Ligand-Enzyme Interaction Studies (e.g., Protoporphyrinogen (B1215707) IX Oxidase, Photosystem Components)
The herbicidal activity of Nitrofluorfen is primarily attributed to its interaction with and inhibition of key enzymes in plant metabolic pathways.
Protoporphyrinogen IX Oxidase (PPO) this compound is a potent inhibitor of Protoporphyrinogen IX oxidase (PPO), also known as protox. wikipedia.orgnih.gov This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, the penultimate step in the biosynthesis of chlorophylls (B1240455) and hemes. wikipedia.orgrcsb.org Inhibition of PPO by this compound is a competitive process, where it vies with the natural substrate for the active site. nih.gov This inhibition leads to the accumulation of protoporphyrinogen IX in plant cells. The excess protoporphyrinogen IX leaks from its normal pathway and is rapidly oxidized in the cytoplasm to protoporphyrin IX. wikipedia.org
The accumulated protoporphyrin IX is a powerful photosensitizer. wikipedia.org In the presence of light and oxygen, it triggers the formation of reactive oxygen species (ROS), such as singlet oxygen. These ROS cause rapid lipid peroxidation of cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death, which manifests as chlorosis and desiccation of the plant tissue. wikipedia.org
Studies on the closely related diphenyl ether herbicide, acifluorfen (B165780), have provided detailed insights into the inhibitor binding site on PPO. Crystal structures of PPO from various organisms in complex with inhibitors reveal that the binding pocket is shaped to accommodate the inhibitor molecule, which is held in place by electrostatic and aromatic interactions. nih.gov The herbicide binding site is located at the substrate binding site, confirming the competitive nature of the inhibition. nih.gov
Photosystem Components While the primary target of this compound is PPO, its mode of action is intrinsically linked to the components of photosynthesis. The herbicidal effect is light-dependent, requiring the light-harvesting machinery of the photosystems to activate the accumulated protoporphyrin IX. wikipedia.org Some research has explored the direct interaction of diphenyl ether herbicides with chloroplast components. Studies have investigated the effects of this compound on electron transport in chloroplasts, comparing its action to known inhibitors of photosystem components like diuron (B1670789) and paraquat. core.ac.uk The light reactions of photosynthesis, occurring in photosystem I and photosystem II, provide the energy that drives the formation of the damaging ROS. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.orgmedcraveonline.com These models are crucial in the development and optimization of herbicides.
For diphenyl ether herbicides like this compound, QSAR studies have been instrumental in understanding the structural features required for potent PPO inhibition. researchgate.net A typical QSAR model for this class of compounds takes the form of an equation:
Activity = f (Physicochemical Properties and/or Structural Properties) + error wikipedia.org
Researchers develop these models by synthesizing a series of related compounds, measuring their PPO inhibitory activity (e.g., as pI₅₀ or pKi values), and then calculating various molecular descriptors for each compound. tandfonline.comjocpr.com These descriptors quantify different aspects of the molecule's structure and properties.
Table 1: Common Descriptors in QSAR Modeling of PPO Inhibitors
| Descriptor Type | Examples | Relevance to Activity |
|---|---|---|
| Electronic | Partial atomic charges, Dipole moment, Electronegativity | Governs electrostatic and hydrogen bonding interactions with the enzyme's active site. |
| Steric | Molecular volume, Surface area, Molar refractivity | Relates to the size and shape of the molecule and how well it fits into the binding pocket. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Determines the compound's ability to cross cell membranes and interact with hydrophobic residues in the active site. |
QSAR models for PPO inhibitors have highlighted the importance of features such as the dihedral angle between the two phenyl rings and the nature and position of substituents on the rings. tandfonline.com These models serve as predictive tools, allowing for the estimation of the biological activity of new, unsynthesized compounds, thereby guiding the design of more effective herbicides. medcraveonline.comtandfonline.com
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational methods that provide a three-dimensional, atom-level view of how a ligand like this compound interacts with its target enzyme. mdpi.comnih.gov
Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comrsc.org For this compound, docking studies are performed using the crystal structure of PPO. rcsb.org The simulation places the this compound molecule into the enzyme's active site in various possible conformations and scores them based on the predicted binding affinity. mdpi.com
Studies on the related inhibitor acifluorfen have identified key amino acid residues in the PPO active site that are crucial for binding. nih.gov These typically include hydrophobic residues that engage in van der Waals and aromatic stacking interactions with the phenyl rings of the herbicide, and charged or polar residues that can form hydrogen bonds or electrostatic interactions.
Table 2: Potential Interacting Residues in PPO Active Site for Diphenyl Ether Herbicides
| Interaction Type | Potential Amino Acid Residues |
|---|---|
| Aromatic/π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
| Hydrophobic (van der Waals) | Leucine (B10760876) (Leu), Isoleucine (Ile), Valine (Val), Alanine (B10760859) (Ala), Methionine (Met) |
| Electrostatic/Hydrogen Bonding | Arginine (Arg), Lysine (Lys), Serine (Ser) |
Note: Specific residues vary depending on the PPO species.
Molecular Dynamics (MD) Simulations Following docking, MD simulations can be used to assess the stability of the predicted ligand-enzyme complex over time. nih.govnih.gov An MD simulation calculates the forces between atoms and uses them to simulate the motions of the complex, providing a dynamic picture of the interaction. mdpi.com These simulations can confirm the stability of key interactions, like hydrogen bonds, and reveal how the protein structure might adapt to accommodate the ligand. rsc.org The results of MD simulations, including root mean square deviation (RMSD) and interaction energy calculations, help to validate the binding mode predicted by docking and provide a more accurate understanding of the binding thermodynamics. nih.govmdpi.com
Photophysical and Photochemical Properties Analysis at the Molecular Level
The herbicidal action of this compound is critically dependent on light. wikipedia.org Therefore, understanding its photophysical and photochemical properties is essential.
Photophysical Properties Photophysical processes involve the absorption of light and subsequent non-reactive de-excitation pathways. Like other nitro-aromatic compounds, this compound absorbs UV and visible light. nih.gov This absorption elevates the molecule to an excited electronic state (a singlet state). From this initial excited state, the molecule can undergo several processes, including fluorescence (emission of light) or intersystem crossing to a longer-lived triplet state. rsc.org For many nitro-polycyclic aromatic hydrocarbons, fluorescence yields are very low, indicating that other de-excitation pathways, such as intersystem crossing to the triplet state, are highly efficient. nih.gov
Photochemical Properties Photochemical processes involve chemical reactions that occur from an excited state. The herbicidal mechanism of this compound is a prime example of a photo-induced toxic reaction. However, the molecule itself can also undergo photodegradation. Theoretical studies on related nitro-aromatic compounds show that upon excitation, the molecule can decay to the ground state or undergo intersystem crossing to a triplet state. rsc.org From the triplet state, photodegradation can occur. A critical step in the photodegradation of some nitro-aromatics is the twisting of the nitro group relative to the aromatic ring, which can lead to the formation of radical species. rsc.org Studies on the photochemistry of the related herbicide acifluorfen have identified several photoproducts, including derivatives where the nitro group is lost or altered, confirming that these molecules are photochemically reactive. researchgate.net
In Silico Design of Related Compounds and Inhibitors
The knowledge gained from interaction studies, QSAR, and molecular simulations provides a powerful platform for the in silico (computer-aided) design of new and improved PPO inhibitors. tandfonline.comnih.gov
The process of rational design often follows these steps:
Scaffold Hopping and Modification: Starting with the basic diphenyl ether scaffold of this compound, computational chemists can propose modifications. This might involve changing substituent groups, altering the ether linkage, or replacing one of the phenyl rings with a different heterocyclic ring to improve binding affinity or other properties. tandfonline.com
Virtual Screening: Large libraries of virtual compounds can be rapidly screened using molecular docking to predict which ones are most likely to bind strongly to the PPO active site. nih.gov
QSAR and MD Validation: Promising candidates from virtual screening can be further evaluated using established QSAR models to predict their activity. tandfonline.com MD simulations can then be run on the top candidates to confirm the stability of their binding. rsc.org
Synthesis and Testing: Only the most promising compounds identified through this computational funnel are then synthesized in the laboratory and tested for their actual inhibitory activity. nih.gov
This in silico approach significantly accelerates the discovery process for new herbicides, making it more efficient and cost-effective by focusing laboratory resources on compounds with the highest probability of success. nih.gov
Toxicological Research on Nitrofluorfen: Mechanistic Insights
In Vitro Studies on Cellular Toxicity Mechanisms
In vitro research has been pivotal in elucidating the primary mechanism of action for Nitrofluorfen and related diphenyl ether herbicides. These studies have isolated cellular systems to observe the direct biochemical cascade initiated by the compound.
Cellular Membrane Integrity and Electrolyte Leakage
The most immediate and dramatic effect of this compound and other p-nitro-diphenyl ether herbicides at the cellular level is the rapid, light-dependent loss of cell membrane integrity. awsjournal.org This is experimentally observed as a swift leakage of electrolytes from the cell, a key indicator of membrane damage. awsjournal.org The underlying mechanism is not a direct physical interaction of this compound with the lipid bilayer, but rather the consequence of a chain of biochemical events.
The primary target of this compound is the enzyme protoporphyrinogen (B1215707) oxidase (PPO). amazonaws.com PPO is a critical enzyme in the tetrapyrrole biosynthetic pathway, which is responsible for producing both chlorophylls (B1240455) and hemes. This compound inhibits PPO, leading to the accumulation of its substrate, protoporphyrinogen IX. amazonaws.com This accumulated protoporphyrinogen IX is then oxidized non-enzymatically to protoporphyrin IX. amazonaws.com Protoporphyrin IX is a potent photosensitizing molecule. In the presence of light and oxygen, it generates highly reactive singlet oxygen, which initiates a cascade of lipid peroxidation. amazonaws.com This peroxidative destruction of membrane lipids compromises the structural and functional integrity of cellular membranes, including the plasma membrane and the tonoplast, resulting in uncontrolled electrolyte leakage and cell death. awsjournal.orgamazonaws.com This rapid measure of herbicide-induced injury can be quantified by monitoring the increase in electrolytic conductivity of the solution surrounding the treated cells or tissues.
Table 1: Mechanism of this compound-Induced Cellular Membrane Damage
| Step | Process | Key Molecules Involved | Consequence |
|---|---|---|---|
| 1 | Enzyme Inhibition | This compound, Protoporphyrinogen Oxidase (PPO) | PPO activity is blocked. |
| 2 | Substrate Accumulation | Protoporphyrinogen IX | Protoporphyrinogen IX builds up in the cell. |
| 3 | Non-Enzymatic Oxidation | Protoporphyrinogen IX, Protoporphyrin IX | Protoporphyrinogen IX is converted to Protoporphyrin IX. |
| 4 | Photosensitization | Protoporphyrin IX, Light, Oxygen | Generation of singlet oxygen (a Reactive Oxygen Species). |
| 5 | Membrane Damage | Singlet Oxygen, Membrane Lipids | Lipid peroxidation leads to loss of membrane integrity and electrolyte leakage. |
Oxidative Stress Induction in Cellular Systems
The induction of oxidative stress is central to this compound's toxicity. The entire process described above—from PPO inhibition to lipid peroxidation—is a clear pathway of induced oxidative stress. Oxidative stress is defined as an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates or repair the resulting damage.
Formation of Reactive Intermediates and Covalent Adducts with Biomolecules (e.g., RNA, Protein)
The primary reactive intermediates generated by this compound's mode of action are the reactive oxygen species, particularly singlet oxygen, produced via the photosensitization by protoporphyrin IX. amazonaws.com These ROS are responsible for the widespread, non-specific oxidative damage to lipids and other biomolecules.
However, based on the reviewed scientific literature, the toxicological profile of this compound is dominated by this PPO-inhibition pathway. Studies specifically detailing an alternative mechanism involving the metabolic activation of the nitro-group to a reactive intermediate that forms covalent adducts with macromolecules like RNA and protein are not prominent for this compound itself. While such mechanisms are known for other nitroaromatic compounds, the primary toxic action of this compound is attributed to the light-dependent oxidative stress.
In Vivo Studies on Mechanistic Toxicity
In vivo studies are essential for understanding how a compound is processed and what its effects are within a whole organism.
Biotransformation Pathways and Metabolite Identification in Animal Models
Detailed studies specifically outlining the biotransformation pathways and identifying the full spectrum of metabolites of this compound in animal models were not available in the reviewed literature. For other diphenyl ether herbicides, such as fomesafen (B1673529), metabolism in plants has been shown to involve the cleavage of the ether bond. core.ac.uk However, a comprehensive metabolic map for this compound in mammalian systems, detailing absorption, distribution, specific metabolites, and excretion, is not well-documented in publicly accessible scientific papers.
Genotoxicity Mechanisms (e.g., DNA Damage, Adduct Formation)
Comprehensive in vivo studies focused on the genotoxic mechanisms of this compound, such as the induction of DNA damage or the formation of specific DNA adducts in animal models, are not readily found in the reviewed scientific literature. While the term "genotoxic" is sometimes associated with herbicides in general literature, specific experimental evidence and mechanistic studies for this compound-induced DNA adducts or other forms of direct genetic damage in vivo are lacking. scribd.com The primary mechanism of toxicity identified remains the induction of oxidative stress and cellular membrane disruption. amazonaws.com
Organ-Specific Mechanistic Responses (e.g., Liver Porphyrins, Kidney Effects)
The toxicological impact of this compound, a diphenyl ether herbicide, manifests through distinct mechanisms in different organ systems, most notably the liver and kidneys.
Liver Porphyria Induction: this compound is known to induce hepatic porphyria, a metabolic disorder characterized by the excessive accumulation and excretion of porphyrins. nih.govnih.govmsdmanuals.com The primary molecular mechanism underlying this effect is the inhibition of the enzyme uroporphyrinogen decarboxylase (UROD). nih.govebi.ac.ukwikipedia.org UROD is the fifth enzyme in the heme biosynthesis pathway, responsible for the sequential removal of four carboxyl groups from the acetate (B1210297) side chains of uroporphyrinogen III to form coproporphyrinogen III. wikipedia.orgxiahepublishing.com
Inhibition of UROD by this compound or its metabolites disrupts this crucial step, leading to the accumulation of the enzyme's substrate, uroporphyrinogen, and other highly carboxylated porphyrinogen (B1241876) intermediates within the liver. nih.govnih.gov These accumulated porphyrinogens are then auto-oxidized to their corresponding porphyrins, primarily uroporphyrin and heptacarboxyl porphyrin. nih.gov These porphyrins are responsible for the biochemical and clinical manifestations of porphyria cutanea tarda (PCT), the most common type of porphyria. nih.govnih.govwikipedia.org Research in rodent models has demonstrated that chemically induced porphyria results in a significant decrease in hepatic UROD activity to about 20% of normal levels. nih.gov The generation of a competitive inhibitor of UROD, potentially a porphomethene, is considered a key step in this process. nih.gov
Kidney Effects: While specific studies on this compound-induced nephrotoxicity are limited, the mechanisms of kidney damage from environmental pollutants are well-established and provide a framework for understanding potential effects. nih.govturkjnephrol.org The kidney's role in filtering blood and concentrating toxicants makes it a primary target for chemical injury. nih.gov Mechanisms of nephrotoxicity relevant to compounds like this compound include the induction of oxidative stress and inflammation. frontiersin.org
Chronic exposure to environmental toxins can stimulate the production of intra-renal paracrine hormones like angiotensin II and endothelin-1. nih.gov While these hormones initially serve an adaptive purpose, their sustained upregulation can promote inflammation and fibrosis, leading to chronic kidney disease. nih.gov Furthermore, chemical stressors can induce tubulointerstitial damage through processes like ammonia-induced complement activation. nih.gov General mechanisms of chemically induced renal cell death are common across various nephrotoxic agents and often involve similar molecular pathways. nih.gov
Table 1: Organ-Specific Mechanistic Responses to this compound Exposure This table is interactive. You can sort and filter the data.
| Organ | Key Mechanistic Event | Molecular Target | Consequence |
|---|---|---|---|
| Liver | Inhibition of Heme Synthesis | Uroporphyrinogen Decarboxylase (UROD) | Accumulation of uroporphyrinogen and heptacarboxylporphyrinogen |
| Liver | Oxidation of Precursors | Porphyrinogens | Formation of uroporphyrin and heptacarboxyl porphyrin, leading to hepatic porphyria |
| Kidney | Induction of Paracrine Hormones | Renal Parenchyma | Chronic inflammation and fibrosis |
| Kidney | Oxidative Stress & Inflammation | Tubular and Glomerular Cells | Cell injury and potential for chronic kidney disease progression |
Photoactivation and Enhanced Toxicity of Photoproducts
This compound belongs to the diphenyl ether class of herbicides, which are known to undergo photoactivation. This process involves the absorption of light energy, leading to photochemical reactions that transform the parent compound into various photoproducts. nih.govebi.ac.uk These resulting compounds can exhibit significantly different and often enhanced toxicological properties compared to the original herbicide. nih.gov
Studies on the related diphenyl ether herbicide acifluorfen (B165780), for which this compound is a known photoproduct, provide insight into this phenomenon. nih.gov When exposed to a high-pressure mercury arc or a solar simulator, acifluorfen degrades, forming a number of derivatives. nih.govebi.ac.uk The identification of these photoproducts has been performed using mass spectrometry and nuclear magnetic resonance (NMR). nih.gov
The photodegradation process is believed to initiate from an excited singlet state (S1) and can involve free radical mechanisms. nih.govebi.ac.uk Toxicity tests have demonstrated that while the parent compound may have low toxicity at certain concentrations, the mixture of photoproducts formed after UV exposure can induce remarkable toxicity in aquatic organisms like Daphnia magna. nih.govebi.ac.ukresearchgate.net This enhanced toxicity underscores the environmental importance of considering the fate and effects of herbicide degradation products.
Table 2: Potential Photoproducts of Diphenyl Ether Herbicides (based on Acifluorfen studies) This table is interactive. You can sort and filter the data.
| Photoproduct Category | Example Compound | Potential Role |
|---|---|---|
| Decarboxylated Product | This compound | Formed from acifluorfen via photo-decarboxylation. nih.govebi.ac.uk |
| Hydroxylated Product | Hydroxy-nitrofluorfen | A hydroxylated derivative of the parent compound. nih.govebi.ac.uk |
| Phenolic Product | 2-chloro-4-(trifluoromethyl)phenol | Result of ether bond cleavage. nih.govebi.ac.uk |
| Cyclized Product | 5-trifluoromethyl-5'-nitrodibenzofuran | An intramolecular cyclization product. nih.govebi.ac.uk |
Biochemical and Physiological Markers of Exposure and Effect in Organisms
The detection of exposure to this compound and the assessment of its toxicological effects can be accomplished by monitoring specific biochemical and physiological markers in affected organisms. These biomarkers serve as indicators of a molecular or cellular response to the chemical. nih.govamazonaws.com
Biochemical Markers: Given that the primary mechanism of this compound's liver toxicity is the disruption of the heme pathway, the most direct biochemical markers are the porphyrin precursors that accumulate as a result. nih.gov
Urinary Porphyrins: Elevated levels of uroporphyrin and heptacarboxyl porphyrin in the urine are hallmark biochemical indicators of UROD inhibition and the onset of porphyria cutanea tarda. nih.gov Analysis of the ratio of porphyrin isomers (e.g., coproporphyrin isomer I) can also serve as a sensitive indicator of enzymatic disruption. d-nb.info
Porphyrin Precursors: In some acute porphyrias, levels of δ-aminolevulinic acid (ALA) and porphobilinogen (B132115) (PBG) are elevated in urine and blood, serving as key diagnostic markers. mdpi.comuct.ac.za
Physiological Markers: Physiological markers reflect the broader, systemic impact of the chemical on an organism's health.
Antioxidant Enzyme Activity: Exposure to environmental contaminants often induces oxidative stress. Consequently, the activity of antioxidant defense enzymes can be used as a biomarker of effect. researchgate.net Enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) S-transferase (GST) in tissues like the liver can show altered activity in response to chemical-induced stress. researchgate.net
Markers of Kidney Damage: General markers of nephrotoxicity can indicate kidney injury. These include changes in the glomerular filtration rate (GFR), the presence of protein in the urine (proteinuria), and the urinary excretion of specific kidney-derived proteins. nih.govturkjnephrol.org
Table 3: Potential Biomarkers for this compound Exposure and Effects This table is interactive. You can sort and filter the data.
| Marker Type | Specific Marker | Biological Matrix | Indication |
|---|---|---|---|
| Biochemical (Specific) | Uroporphyrin | Urine | UROD Inhibition, Hepatic Porphyria |
| Biochemical (Specific) | Heptacarboxyl porphyrin | Urine | UROD Inhibition, Hepatic Porphyria |
| Biochemical (Specific) | δ-aminolevulinic acid (ALA) | Urine, Blood | Heme Pathway Disruption |
| Biochemical (Specific) | Porphobilinogen (PBG) | Urine, Blood | Heme Pathway Disruption |
| Physiological (General) | Catalase (CAT) Activity | Liver Tissue | Oxidative Stress |
| Physiological (General) | Superoxide Dismutase (SOD) Activity | Liver Tissue | Oxidative Stress |
| Physiological (General) | Proteinuria | Urine | General Kidney Damage |
Advanced Research in Agricultural Applications of Nitrofluorfen
Mechanisms of Herbicide Selectivity in Crop-Weed Systems
Herbicide selectivity is the differential effect of a herbicide on various plant species, allowing for the control of weeds without harming the desired crop. wiserpub.com This selectivity is not absolute and can be influenced by the herbicide's properties, application method, and environmental factors. wiserpub.comresearchgate.net The mechanisms governing nitrofluorfen's selectivity are primarily categorized as physiological and physical. wiserpub.com
The principal mechanism of selectivity for many herbicides is the differential metabolism between crop and weed species. scielo.br Tolerant crops can rapidly metabolize or detoxify the herbicide into non-toxic compounds, whereas susceptible weeds lack this capability or perform it too slowly. scielo.br This metabolic deactivation is a key factor in biochemical selectivity. researchgate.net Other physiological factors contributing to selectivity include differences in the rate of herbicide absorption and translocation within the plant. researchgate.net
Physical selectivity mechanisms are also crucial and relate to the placement and timing of the herbicide application. wiserpub.comwiserpub.com These can include:
Positional Selectivity : Soil-applied herbicides like those in the diphenyl ether class often act on germinating seedlings in the top few centimeters of soil. wiserpub.com If crop seeds are planted deeper than the weed seeds, they can avoid contact with the lethal concentration of the herbicide. wiserpub.com
Chronological Selectivity : This involves timing the herbicide application relative to the growth stages of the crop and weed. wiserpub.com Applying the herbicide when the weed is most susceptible and the crop is most tolerant can achieve effective control. wiserpub.com
Morphological Differences : The physical structure of a plant, such as the orientation of its leaves or the presence of a thick waxy cuticle, can affect how much herbicide is retained on the leaf surface, thereby influencing absorption and efficacy.
Table 1: Factors Influencing Herbicide Selectivity
| Selectivity Factor | Mechanism | Relevance to this compound Application |
|---|---|---|
| Physiological | Differential Metabolism | Tolerant crops detoxify this compound into inactive metabolites more rapidly than susceptible weeds. scielo.br |
| Differential Absorption | Differences in leaf cuticle or root structure can lead to varied uptake rates between species. researchgate.net | |
| Differential Translocation | The rate at which this compound moves from the point of contact to its site of action can differ between crops and weeds. researchgate.net | |
| Physical | Positional (Depth Protection) | Crop seeds planted below the soil layer treated with a pre-emergence application of this compound are protected. wiserpub.com |
Strategies for Resistance Management in Agroecosystems
The repeated use of herbicides with the same site of action can lead to the evolution of resistant weed populations, a significant challenge in crop production. asacim.org.ar Effective resistance management strategies are essential for the long-term viability of herbicides like this compound.
Cross-resistance occurs when a weed population develops resistance to a specific herbicide and, as a result, also becomes resistant to other herbicides with the same or a similar mechanism of action, even if they belong to different chemical families. hracglobal.com this compound is a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. google.com Therefore, weeds that develop resistance to this compound may also be resistant to other PPO-inhibiting herbicides. google.com
Resistance mechanisms can be broadly divided into:
Target-Site Resistance (TSR) : This involves a mutation in the gene encoding the target enzyme (in this case, PPO), which prevents the herbicide from binding effectively. Different mutations can confer varying levels of resistance to different herbicides within the same class. hracglobal.com
Non-Target-Site Resistance (NTSR) : This involves mechanisms that reduce the amount of active herbicide reaching the target site. The most common form is enhanced metabolic resistance, where resistant plants produce higher levels of detoxifying enzymes, such as cytochrome P450s. hracglobal.commdpi.com NTSR can be particularly problematic as it can confer cross-resistance to herbicides with entirely different modes of action. mdpi.com
Understanding these patterns is critical for designing effective herbicide rotation programs. If a weed population shows resistance to a PPO inhibitor, switching to another PPO inhibitor is unlikely to be effective. Instead, a herbicide with a different mode of action should be used. asacim.org.ar
Integrated Weed Management (IWM) is a holistic approach that combines multiple control tactics to manage weed populations sustainably. growiwm.orgresearchgate.net Relying solely on herbicides is discouraged due to the risk of resistance. growiwm.org An IWM strategy incorporating this compound would use it as one tool among many.
Key components of an IWM program include:
Crop Rotation : Planting different crops in successive seasons disrupts the life cycles of weeds associated with a particular crop. wur.nl
Mechanical Control : Practices like tillage and cultivation can control weeds, though their effect varies. growiwm.orgwur.nl For instance, tillage can bury weed seeds, but may also bring dormant seeds to the surface. wur.nl
Cultural Control : Techniques that give the crop a competitive advantage over weeds are central to IWM. researchgate.net This includes selecting competitive crop cultivars, optimizing planting density, and managing soil fertility. researchgate.netwur.nl
Herbicide Rotation : To combat resistance, herbicides with different modes of action should be used in rotation or as mixtures. This compound, as a PPO inhibitor, would be rotated with herbicides from other groups, such as ALS inhibitors or synthetic auxins. asacim.org.ar
Biological Control : This involves using natural enemies, like insects or pathogens, to suppress weed populations. While not an eradication method, it can reduce weed density over the long term. integratedweedcontrol.com
By integrating these diverse methods, growers can reduce their reliance on any single tactic, thereby slowing the development of herbicide resistance and creating a more resilient and sustainable agricultural system. growiwm.orgresearchgate.net
Synergistic and Antagonistic Interactions with Other Agrochemicals
When this compound is applied simultaneously or sequentially with other agrochemicals like insecticides, fungicides, or fertilizers, their combined effect can differ from the sum of their individual effects. eagri.org These interactions are typically classified as synergistic, antagonistic, or additive. eagri.orgarxiv.org
Synergism : The combined effect of the two chemicals is greater than the sum of their individual effects. This can be beneficial, potentially allowing for lower application rates. eagri.orgufl.edu For example, the combination of herbicides that inhibit photosystem II and those that inhibit carotenoid synthesis can cause synergistic oxidative stress in susceptible plants. sci-hub.se
Antagonism : The combined effect is less than that of the most active chemical applied alone. eagri.org This is often undesirable as it can lead to reduced weed control. ufl.edu Antagonism can occur when one chemical interferes with the absorption, translocation, or metabolism of the other. For instance, mixing certain post-emergence grass herbicides with broadleaf herbicides can sometimes reduce grass control. ufl.edu
Additive Effect : The combined effect is equal to the sum of the individual effects. eagri.org
The specific interactions involving this compound depend on the partner chemical, the plant species, and environmental conditions. Research into these interactions is crucial for developing effective tank-mix recommendations and avoiding unforeseen crop injury or control failures. eagri.org
Table 2: Types of Agrochemical Interactions
| Interaction Type | Description | Potential Outcome of Mixing with this compound |
|---|---|---|
| Synergism | The combined effect is greater than the sum of the individual effects. eagri.org | Enhanced weed control, allowing for reduced application rates. ufl.edu |
| Antagonism | The combined effect is less than the effect of the most active component alone. eagri.org | Reduced efficacy against target weeds or potential for crop injury. ufl.edu |
| Additive | The combined effect is equal to the sum of the individual effects. eagri.org | Predictable weed control based on the individual activity of each component. |
| Enhancement | A type of synergism where a non-pesticidal substance (adjuvant) increases the efficacy of the pesticide. ufl.edu | Improved performance of this compound due to better spreading, penetration, or uptake. |
Research on Impact on Non-Target Organisms in Agricultural Settings
While herbicides are designed to target weeds, they can have unintended consequences for non-target organisms within the agricultural ecosystem. nih.govdowntoearth.org.in Research indicates that less than 1% of applied pesticides may actually reach their target pest, with the remainder potentially affecting other species. nih.gov These impacts can disrupt ecological balance and services such as pollination and natural pest control. researchgate.net
The effects of pesticides, including herbicides like this compound, on non-target organisms can be lethal or sub-lethal. nih.gov Sub-lethal effects may include reduced growth, impaired reproduction, or altered behavior. downtoearth.org.in For example:
Soil Organisms : Herbicides can affect soil-dwelling invertebrates like earthworms, impacting their DNA, enzyme activity, and growth even at low concentrations. nih.gov They can also affect beneficial soil microbes, such as mycorrhizal fungi, which are crucial for nutrient uptake in plants. downtoearth.org.in
Insects : While insecticides are the primary concern for insect populations, some herbicides can also have negative effects. They may impact beneficial insects like predators and parasitoids by affecting their development, longevity, or consumption rates. nih.gov Declines in non-target insect pollinators have been linked to some insecticides and herbicides may reduce plant pollen viability. downtoearth.org.in
Other Organisms : A broad range of organisms, from fungi and bacteria to birds and mammals, can be affected by pesticide use. downtoearth.org.inresearchgate.net
The ecological impact of any pesticide depends on its toxicity, persistence in the environment, and the level of exposure experienced by non-target species. cymitquimica.com Comprehensive risk assessments are necessary to understand and mitigate the potential harm to biodiversity in agricultural landscapes. nih.gov
Regulatory Science and Risk Assessment Research of Nitrofluorfen
Methodologies for Environmental Risk Assessment (e.g., Exposure Modeling, Mass Balance Models)
Environmental risk assessment for chemicals like nitrofluorfen utilizes various methodologies to predict their distribution and potential impact. researchgate.neteeer.org Key among these are exposure modeling and mass balance models.
Exposure Modeling aims to estimate the concentration of a chemical that organisms are likely to encounter in their environment. These models can range from simple to complex, incorporating factors like emission rates, environmental transport, and degradation. mdpi.com For instance, the Consumer Exposure Model (CEM) developed by the U.S. Environmental Protection Agency (EPA) predicts exposure through inhalation, ingestion, and dermal contact by estimating chemical concentrations in indoor air and dust over time. epa.gov
Mass Balance Models are fundamental to understanding the fate of chemicals in the environment. mdpi.comises-europe.org These models are based on the principle of conservation of mass and are used to describe the distribution of a chemical within a defined system, such as a lake, a building, or even an in vitro experimental setup. ises-europe.orgfrontiersin.org They account for various inputs (e.g., emissions) and outputs (e.g., degradation, advection) to predict the concentration of the substance in different environmental compartments like air, water, soil, and biota. ises-europe.orgscholaris.ca
Multi-compartment mass balance models are particularly useful for regulatory risk assessment as they can simulate the complex exchange of pollutants between different environmental spaces. mdpi.com However, the accuracy of these models heavily relies on the quality of input data, such as emission rates and air exchange rates between compartments, which can be challenging to obtain for specific scenarios. mdpi.com
A variety of mass balance models are available, each with specific applications. For example, the IV-MBM DP v1.0 is a dynamic in vitro partitioning mass balance model designed for repeated dosing experiments, which is crucial for moving away from animal testing towards in vitro models for toxicological and risk assessment. frontiersin.org
The development of "New Approach Methodologies" (NAMs) is providing a tiered approach to environmental risk assessment. nih.gov These methodologies integrate in silico models, such as quantitative structure-activity relationship (QSAR) models, with biologically-based models to fill data gaps and support weight-of-evidence approaches, especially when experimental data is scarce. nih.gov
Table 1: Examples of Models Used in Environmental Risk Assessment
| Model Type | Description | Key Applications |
|---|---|---|
| Exposure Models | Predict the concentration of a chemical that organisms may be exposed to. | Regulatory risk assessments for consumer products and occupational settings. mdpi.comepa.gov |
| Mass Balance Models | Track the movement and distribution of a chemical within a defined system. ises-europe.org | Understanding the environmental fate and transport of pollutants. scholaris.ca |
| Multi-Compartment Models | Simulate the exchange of pollutants between different environmental spaces (e.g., air, water, soil). mdpi.com | Detailed environmental risk assessments for complex scenarios. mdpi.com |
| In Vitro Mass Balance Models | Predict chemical distribution in laboratory-based experimental systems. frontiersin.org | Supporting the transition from animal testing to in vitro toxicity studies. frontiersin.org |
| QSAR Models | Predict chemical properties and ecotoxicological effects based on chemical structure. nih.gov | Filling data gaps when experimental data is unavailable. nih.gov |
Research on Metabolite Formation and their Regulatory Implications
When a herbicide like this compound is released into the environment, it can be broken down into other chemical compounds known as metabolites. Understanding the formation of these metabolites is a critical aspect of regulatory science because they can have different toxicological properties and persistence compared to the parent compound.
Research on the metabolism of diphenyl ether herbicides, the chemical class to which this compound belongs, has shown that degradation can occur through several pathways. bac-lac.gc.ca For instance, studies on the related herbicide fluorodifen (B99304) have demonstrated that a major degradation pathway involves the cleavage of the ether linkage, followed by conjugation with plant constituents. bac-lac.gc.ca In contrast, another diphenyl ether herbicide, nitrofen (B51676), was found to undergo ring cleavage rather than cleavage of the ether bond. bac-lac.gc.ca
A study on the photochemical degradation of acifluorfen (B165780), a structurally similar herbicide, identified several photoproducts, including hydroxy-nitrofluorfen and 2-chloro-4-(trifluoromethyl)phenol. researchgate.net This highlights that environmental factors like sunlight can lead to the formation of various metabolites. researchgate.net
The regulatory implications of metabolite formation are significant. If a metabolite is more toxic or persistent than the parent compound, it could pose a greater risk to the environment and human health. Therefore, regulatory agencies often require data on the identity and toxicity of major metabolites as part of the pesticide registration process. For example, enforcement methods for the related herbicide oxyfluorfen (B1678082) involve a common moiety method where both the parent compound and its metabolites are hydrolyzed, derivatized, and then measured. epa.gov
Less than 10% of the this compound taken up in vitro by certain plants was metabolized after 24 hours, suggesting that in some cases, the rate of metabolism may not significantly influence the herbicidal action. bac-lac.gc.caresearchgate.net However, the potential for metabolite formation must still be thoroughly assessed to ensure a comprehensive environmental risk assessment.
Scientific Studies on Environmental Persistence and Dissipation in Various Compartments
The environmental persistence of a pesticide refers to how long it remains active in the environment before being broken down. Dissipation encompasses the processes by which a pesticide is transported and degraded. Both are key factors in determining the long-term environmental risk of a substance like this compound.
Herbicides can persist in the environment, with some, like DDT and atrazine, being found long after their use was discontinued. asau.ru The persistence of a weed is influenced by climatic, edaphic (soil), and biotic factors. ethernet.edu.et Similarly, the persistence of a herbicide is affected by these same factors.
Studies on diphenyl ether herbicides have shown that they are readily taken up from nutrient solutions, but their translocation within plants is often limited. bac-lac.gc.ca This suggests that the compound may persist in the soil or on plant surfaces. The persistence of a weed is also tied to its ability to withstand environmental stresses, a trait known as hardiness. raubikaner.org
Photolysis, or breakdown by sunlight, can be a significant dissipation pathway for herbicides applied to leaf and soil surfaces. researchgate.net However, this degradation does not always result in detoxification and can lead to the formation of byproducts that may be more toxic or persistent than the original substance. researchgate.net
The environmental fate of a pesticide is also influenced by its potential for long-range transport. scholaris.ca Chemicals that are persistent and have the right physical-chemical properties can be transported far from their point of application, potentially impacting remote ecosystems. scholaris.ca
Scientific Basis for Environmental Exposure Limits and Monitoring Strategies
Establishing environmental exposure limits and developing effective monitoring strategies are crucial for protecting the environment from the potential adverse effects of pesticides like this compound. These limits and strategies are based on a scientific understanding of the pesticide's toxicity, persistence, and fate in the environment.
The scientific basis for setting exposure limits often involves determining the Predicted No-Effect Concentration (PNEC), which is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. eeer.org This is then compared to the Predicted Environmental Concentration (PEC), which is the estimated concentration of the substance in the environment. eeer.org
New monitoring approaches, such as effect-based methods, are being developed to measure the total toxic effect of all substances in a sample, including unknown chemicals. biocellanalytica.se Passive sampling techniques are also emerging as a reliable and cost-effective tool for the time-integrated measurement of bioavailable contaminants in water and sediment. norman-network.net
Regulatory bodies may require routine monitoring at the source of discharge and in the receiving environment as part of the authorization process for facilities that release chemicals into the environment. iaea.org The stringency of these monitoring requirements is typically determined using a graded approach based on the level of risk associated with the substance. iaea.org
Technological innovations, such as real-time monitoring systems and the use of artificial intelligence for data analysis, are expected to enhance the effectiveness of environmental monitoring programs in the future. europeanpharmaceuticalreview.com
Future Research Directions and Emerging Methodologies for Nitrofluorfen Studies
Application of 'Omics' Technologies (e.g., Genomics, Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding (e.g., Resistance, Toxicity)
The application of 'omics' technologies, such as genomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex molecular mechanisms underlying nitrofluorfen's effects. ecetoc.orgnumberanalytics.com These high-throughput analytical methods allow for a global assessment of biological systems, providing insights into how organisms respond to chemical stressors at various molecular levels. escholarship.orgtaylorfrancis.com
Genomics and Transcriptomics: These disciplines are crucial for identifying genes and gene expression patterns that are altered following this compound exposure. This can shed light on the genetic basis of resistance in weeds and the toxicological pathways affected in non-target organisms. escholarship.org For instance, transcriptomic analysis can reveal the upregulation or downregulation of specific genes involved in detoxification pathways or cellular stress responses. numberanalytics.com
Proteomics: By studying the entire protein complement of a cell or organism, proteomics can identify changes in protein expression, post-translational modifications, and protein-protein interactions induced by this compound. taylorfrancis.comfrontiersin.org This can help pinpoint the specific molecular targets of the herbicide and understand how it disrupts normal cellular functions. frontiersin.org
Metabolomics: This field focuses on the comprehensive analysis of small molecule metabolites within a biological system. escholarship.org Metabolomic studies can reveal alterations in metabolic pathways caused by this compound, providing a functional readout of its physiological impact. nih.gov For example, changes in the levels of amino acids, lipids, and other key metabolites can indicate metabolic stress and help in the identification of biomarkers for exposure and effect. nih.gov
The integration of these 'omics' datasets, often referred to as multi-omics, can provide a more comprehensive and systems-level understanding of this compound's mode of action, resistance mechanisms, and toxicity profiles. taylorfrancis.comfrontiersin.org This knowledge is essential for developing more targeted and effective weed management strategies and for accurately assessing the risks posed to environmental and human health. ecetoc.org
Table 1: Application of 'Omics' Technologies in this compound Research
| 'Omics' Technology | Application in this compound Studies | Potential Insights |
|---|---|---|
| Genomics | Identifying genetic variations associated with resistance. | Elucidation of genes conferring resistance in weed populations. |
| Transcriptomics | Analyzing gene expression changes upon exposure. | Understanding of stress response and detoxification pathways. escholarship.org |
| Proteomics | Profiling protein expression and modifications. | Identification of molecular targets and disrupted cellular processes. frontiersin.org |
| Metabolomics | Measuring changes in small molecule metabolites. | Revealing altered metabolic pathways and physiological impact. nih.gov |
| Multi-omics | Integrating data from multiple 'omics' platforms. | A holistic view of the mechanisms of action and toxicity. taylorfrancis.comfrontiersin.org |
Development of Advanced Bioremediation and Phytoremediation Technologies
The persistence of herbicides like this compound in the environment necessitates the development of effective and sustainable cleanup strategies. Advanced bioremediation and phytoremediation technologies offer promising, eco-friendly alternatives to traditional physical and chemical methods. gisscience.netcluin.org
Bioremediation: This approach utilizes microorganisms to break down or detoxify contaminants. gisscience.netcluin.org Future research will focus on identifying and engineering microbial strains with enhanced capabilities to degrade this compound. This may involve techniques like bioaugmentation, where specific microbes are introduced to a contaminated site, and biostimulation, which involves adding nutrients to enhance the activity of indigenous degrading microorganisms. gisscience.netnih.gov
Phytoremediation: This technology uses plants to remove, contain, or render harmless environmental contaminants. researchgate.net For this compound, research could focus on identifying hyperaccumulator plant species that can efficiently take up and metabolize the herbicide from soil and water. researchgate.net Genetic engineering could also be employed to enhance the phytoremediation capabilities of certain plants. nih.gov Different phytoremediation techniques include:
Phytoextraction: Plants absorb contaminants through their roots and store them in their biomass.
Phytodegradation: Plants break down contaminants through metabolic processes. gisscience.net
Phytovolatilization: Plants take up contaminants and release them into the atmosphere in a less toxic, volatile form. nih.gov
The development of these advanced remediation technologies will be crucial for managing this compound contamination and mitigating its environmental impact. cluin.org
Integration of Nanotechnology in Herbicide Delivery Systems or Environmental Detection
Nanotechnology is an emerging field with the potential to revolutionize various aspects of agriculture, including pest management and environmental monitoring. ecetoc.org
Herbicide Delivery Systems: Nano-based delivery systems can improve the efficiency and safety of herbicides like this compound. nih.gov Encapsulating the active ingredient in nanoparticles can offer several advantages:
Controlled Release: Nanoparticles can be designed to release the herbicide slowly over time, reducing the need for frequent applications and minimizing environmental runoff. researchgate.net
Targeted Delivery: Nanocarriers can be engineered to specifically target weeds, reducing the impact on non-target crops and organisms. mdpi.com
Enhanced Stability: Encapsulation can protect the herbicide from degradation by environmental factors such as sunlight, leading to increased efficacy. nih.gov
Environmental Detection: Nanosensors offer a highly sensitive and rapid means of detecting low concentrations of herbicides in environmental samples like water and soil. frontiersin.org These sensors can be based on various nanomaterials, such as gold nanoparticles or carbon nanotubes, and can provide real-time monitoring of this compound levels. frontiersin.org This is critical for assessing environmental contamination and ensuring that herbicide concentrations remain below regulatory limits. researchgate.net
The integration of nanotechnology holds significant promise for developing more sustainable and effective approaches to both the application and monitoring of this compound. nih.gov
Predictive Modeling for Environmental Behavior and Biological Effects Using Big Data and AI
Environmental Fate Modeling: Multimedia fate models can predict the distribution and persistence of this compound in different environmental compartments, such as air, water, soil, and biota. nih.govrsc.org By integrating data on the chemical's properties, environmental conditions, and emission sources, these models can estimate its environmental concentrations over time and space. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use the chemical structure of a compound to predict its biological activity and toxicological properties. researchgate.net For this compound, QSAR can be used to estimate its potential to cause adverse effects in various organisms, helping to prioritize testing and risk assessment efforts.
The continued development and application of these predictive models will enhance our ability to forecast the potential impacts of this compound and other chemicals, supporting proactive and science-based regulatory decisions. epa.gov
Investigating Long-Term Ecological and Evolutionary Impacts of this compound Exposure
Understanding the long-term consequences of herbicide exposure is critical for a comprehensive environmental risk assessment. asau.ru Research in this area should focus on the ecological and evolutionary impacts of this compound on non-target organisms and ecosystems.
Ecological Impacts: Long-term studies are needed to assess how chronic exposure to low levels of this compound affects biodiversity, community structure, and ecosystem function. wikipedia.org This includes investigating its impact on soil microbial communities, aquatic invertebrates, fish, and other wildlife. aensiweb.comnih.gov Bioaccumulation, the process by which a chemical builds up in an organism over time, is another key concern that requires long-term monitoring. wikipedia.org
Evolutionary Impacts: The widespread use of herbicides can exert strong selective pressure on weed populations, leading to the evolution of resistance. wikipedia.org Research should continue to investigate the genetic and biochemical mechanisms of this compound resistance. Furthermore, it is important to study the potential for "fitness costs" associated with resistance, where resistant plants may be less competitive in the absence of the herbicide. Understanding these evolutionary dynamics is crucial for developing sustainable weed management strategies that can slow the evolution of resistance. wikipedia.org
By investigating these long-term ecological and evolutionary impacts, scientists can gain a more complete picture of the environmental risks associated with this compound use. asau.ru
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
